1-Phenyl-4-(1-pyrrolidinyl)phthalazine
Description
1-Phenyl-4-(1-pyrrolidinyl)phthalazine is a nitrogen-containing heterocyclic compound characterized by a phthalazine core substituted with a phenyl group at position 1 and a pyrrolidinyl moiety at position 2. Phthalazines are renowned for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities .
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
1-phenyl-4-pyrrolidin-1-ylphthalazine |
InChI |
InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)18(20-19-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
CZQGMCJAIHSYEW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and physicochemical properties of phthalazine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 1-phenyl-4-(1-pyrrolidinyl)phthalazine with structurally related compounds:
Key Observations
Substituent Impact on Bioactivity: Pyrrolidinyl vs. This may enhance membrane permeability. Arylthio vs. Alkynyl: Arylthio substituents (e.g., in compound 12 ) demonstrate potent anticancer activity, likely due to enhanced electrophilicity and DNA intercalation. In contrast, alkynyl groups (e.g., 10a ) improve synthetic versatility but may reduce polarity.
Synthetic Accessibility: this compound can be synthesized via cross-coupling reactions analogous to 1-morpholino-4-phenylphthalazine (80% yield via Suzuki coupling) . Comparatively, Sonogashira reactions (e.g., for 10a ) require palladium catalysts but achieve moderate-to-high yields.
Spectroscopic Differentiation: Phthalazine derivatives with amino groups (e.g., N-aminophthalimides) exhibit distinct IR peaks (e.g., –NH₂ at ~3447 cm⁻¹) compared to phthalazine-1,4-diones (~3461 cm⁻¹ for –NH–NH–) . Such differences aid in structural elucidation of analogs.
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